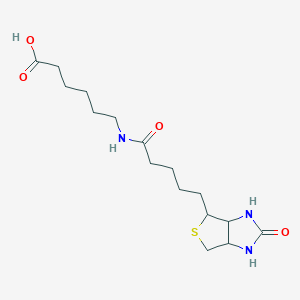
Biotin-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-OH is a compound that combines biotin with a polyethylene glycol (PEG) spacer. This compound is often used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system within cells . The PEG spacer increases the hydrophilicity of the molecule, enhancing its solubility and stability in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-OH typically involves the conjugation of biotin with a PEG chain. One common method is to start with biotin and a PEG derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The reaction is carried out in a suitable solvent, often under mild conditions (pH 7-9), to form an amide bond between the biotin and the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Techniques such as chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-OH can undergo various chemical reactions, including:
Substitution Reactions: The hydroxyl group (-OH) can be substituted with other functional groups, such as azides or alkynes, to create derivatives for specific applications.
Click Chemistry: This compound can participate in click chemistry reactions, particularly copper-free click chemistry, where it reacts with azides to form stable triazoles.
Common Reagents and Conditions
NHS Esters: Used for biotinylation reactions, where the NHS ester reacts with primary amines to form stable amide bonds.
Azides and Alkynes: Used in click chemistry reactions to form triazoles.
Major Products Formed
The major products formed from these reactions are typically biotinylated molecules or PEGylated derivatives, which can be used in various biochemical applications .
Scientific Research Applications
Biotin-PEG4-OH has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG4-OH exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is used to immobilize or detect biotinylated molecules in various assays . The PEG spacer enhances the solubility and reduces steric hindrance, allowing for more efficient binding and interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS Ester: Similar to Biotin-PEG4-OH but with an NHS ester group, making it more reactive towards primary amines.
Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, allowing for copper-free click chemistry reactions.
Biotin-PEG4-Hydrazide: Features a hydrazide group, which reacts with aldehydes and ketones.
Uniqueness
This compound is unique due to its hydroxyl group, which provides versatility for further functionalization and derivatization. This makes it a valuable tool in the synthesis of various bioconjugates and in applications requiring high solubility and stability .
Properties
IUPAC Name |
N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)



![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate](/img/structure/B7796578.png)




![2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796643.png)
